molecular formula C8H10N2O2 B11778932 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

Cat. No.: B11778932
M. Wt: 166.18 g/mol
InChI Key: GQZOOZZVZAXPKC-UHFFFAOYSA-N
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Description

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2. This compound is characterized by a fused ring system that includes a pyrazole ring and a cyclopentane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine, followed by methylation and carboxylation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its fused ring system provides a rigid framework that can enhance binding affinity to molecular targets, making it a valuable compound in drug design and material science .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-10-7-3-5(8(11)12)2-6(7)4-9-10/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

GQZOOZZVZAXPKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(C2)C(=O)O)C=N1

Origin of Product

United States

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